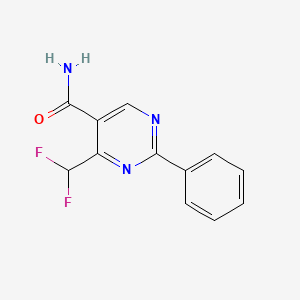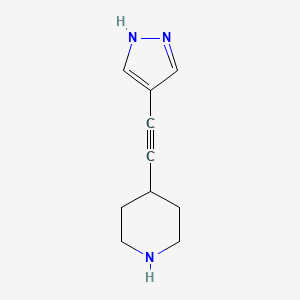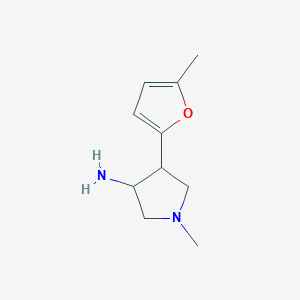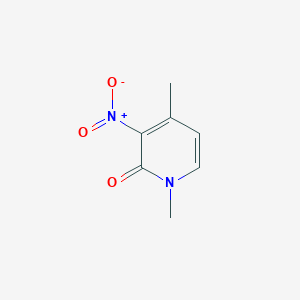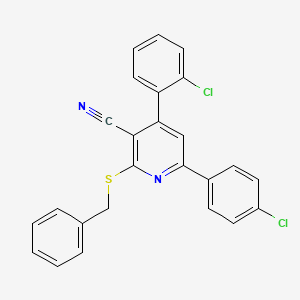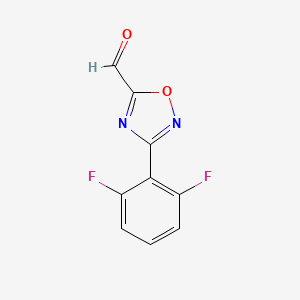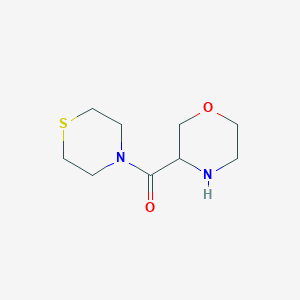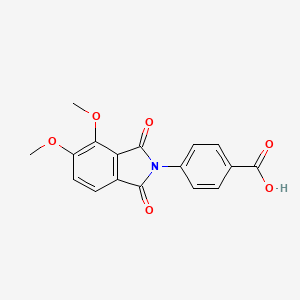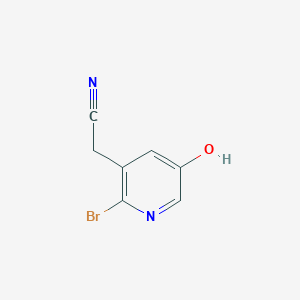
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol . It is a versatile compound used in various scientific research fields due to its unique chemical properties. This compound is known for its reactivity and selectivity, making it valuable for researchers and chemists .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile typically involves the reaction of 2-bromopyridine with acetonitrile. The process begins with the reaction of 2-bromopyridine with a suitable base, such as sodium hydroxide, in an organic solvent like acetonitrile. This reaction forms 2-(5-bromo-2-pyridyl)acetone, which is then further reacted with acetonitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and reduction: The hydroxyl group allows for oxidation and reduction reactions.
Condensation reactions: The nitrile group can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the hydroxyl group to form different functional groups .
科学研究应用
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The hydroxyl and nitrile groups play crucial roles in these interactions, allowing the compound to participate in various chemical reactions .
相似化合物的比较
Similar Compounds
2-(2-Bromopyridin-3-yl)acetonitrile: Similar in structure but lacks the hydroxyl group, which affects its reactivity and applications.
2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile: Another closely related compound with similar properties and applications.
Uniqueness
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile is unique due to the presence of both the bromine and hydroxyl groups, which provide a combination of reactivity and selectivity not found in many other compounds. This makes it particularly valuable for specific research applications and chemical synthesis .
属性
分子式 |
C7H5BrN2O |
|---|---|
分子量 |
213.03 g/mol |
IUPAC 名称 |
2-(2-bromo-5-hydroxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5BrN2O/c8-7-5(1-2-9)3-6(11)4-10-7/h3-4,11H,1H2 |
InChI 键 |
RYWZANHROAZQCT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1CC#N)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



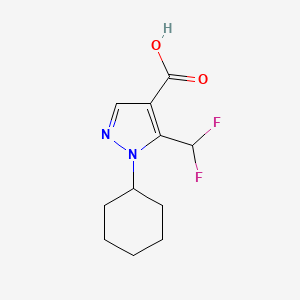
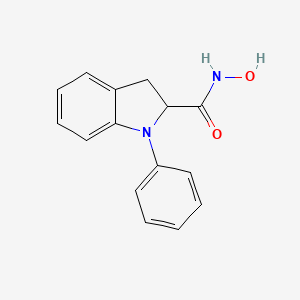
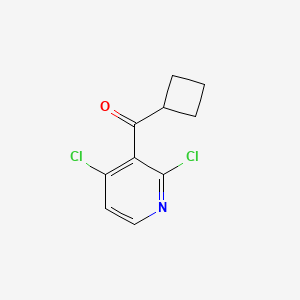
![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
